

Common challenges in reactive dyeing and how to overcome them

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Compound of Interest

Compound Name: *Reactive Black 39*

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Technical Support Center: Reactive Dyeing

Welcome to the Technical Support Center for Reactive Dyeing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactive dyeing experiments.

Troubleshooting Guides

Issue 1: Poor Colorfastness (Washing, Rubbing, Light)

Q1: My dyed substrate shows significant color loss after washing. How can I improve the wash fastness?

A1: Poor wash fastness is primarily due to unfixed or hydrolyzed dye remaining on the fabric. To improve wash fastness, focus on optimizing the dyeing process and ensuring complete removal of loose dye.

Potential Causes & Solutions:

- **Incomplete Dye Fixation:** The covalent bond between the reactive dye and the fiber may not have formed completely.
 - **Solution:** Ensure optimal fixation conditions. This includes precise control of pH (typically 10.5-11.5), temperature (around 60°C for many reactive dyes), and sufficient fixation time. [\[1\]](#)[\[2\]](#) Using bi-functional reactive dyes can also increase fixation efficiency.[\[1\]](#)

- **Dye Hydrolysis:** The reactive dye may have reacted with water (hydrolyzed) instead of the fiber, rendering it unable to form a covalent bond.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - **Solution:** Prepare dye and alkali solutions separately and mix them just before use.[\[4\]](#) Avoid prolonged storage of the dye solution, especially at elevated temperatures (ideally below 40°C before application).[\[4\]](#)[\[6\]](#)
- **Inadequate Soaping:** Unfixed and hydrolyzed dye must be thoroughly removed after dyeing.
 - **Solution:** Implement a rigorous soaping process. This typically involves washing at a high temperature (e.g., 90°C) for 15-20 minutes with an effective soaping agent.[\[1\]](#)[\[7\]](#) Using a chelating dispersant in the soaping bath can help prevent re-deposition of loose dye.[\[7\]](#)

Q2: The color of my dyed material rubs off easily (poor rubbing fastness). What is the cause and how can I fix it?

A2: Poor rubbing fastness is often caused by unfixed dye on the surface of the fibers or the formation of large dye aggregates.

Potential Causes & Solutions:

- **Surface Dye:** Unfixed dye particles remaining on the fabric surface are a primary cause.
 - **Solution:** Enhance the soaping and washing-off process to effectively remove all loose dye.[\[8\]](#) Ensure the pH of the fabric is neutral after washing, as residual alkali can lead to dye hydrolysis and decreased fastness.[\[8\]](#)
- **Dye Aggregation:** Dyes with poor solubility can form aggregates that do not penetrate the fiber and are easily rubbed off.
 - **Solution:** Ensure the dye is fully dissolved before adding it to the dyebath. The use of soft or deionized water is recommended to prevent dye precipitation caused by water hardness.[\[8\]](#)
- **Dye Migration:** For some fibers like polyester dyed with disperse dyes, high-temperature drying or setting can cause the dye to migrate to the fiber surface. While this is less common

with reactive dyes on cellulosic fibers, subsequent finishing processes can sometimes have an impact.

- Solution: Optimize post-dyeing treatments. If a finishing agent is used, ensure it is compatible with the dye and does not cause the dye to migrate.

Q3: The dyed fabric fades when exposed to light. How can I improve lightfastness?

A3: Poor lightfastness is inherent to the chemical structure of the dye's chromophore. However, process variables and after-treatments can influence it.

Potential Causes & Solutions:

- Dye Selection: The chosen dye may have inherently poor lightfastness.
 - Solution: Select reactive dyes with high lightfastness ratings for applications requiring durability to light exposure.[\[9\]](#)
- Presence of UV Degradation Catalysts: Certain impurities or finishing agents can accelerate the fading process.
 - Solution: The use of UV absorbers in the finishing process can significantly improve the lightfastness of dyed fabrics.[\[10\]](#) These compounds absorb UV radiation and dissipate it as heat, protecting the dye's chromophore.
- Fixing Agents: Some cationic fixing agents used to improve wash fastness can negatively impact lightfastness.[\[9\]](#)
 - Solution: If a fixing agent is necessary, select one that has a minimal negative effect on lightfastness. Conduct preliminary testing to evaluate the trade-off between wash and light fastness.

Issue 2: Uneven Dyeing (Unleveledness)

Q1: The color on my fabric is not uniform, showing patches or streaks. What causes this and how can I achieve level dyeing?

A1: Uneveled dyeing can result from a variety of factors related to substrate preparation, dye application, and process control.

Potential Causes & Solutions:

- **Improper Substrate Preparation:** The fabric may have impurities like oils, waxes, or sizing agents that hinder uniform dye absorption.[\[2\]](#)[\[11\]](#)
 - **Solution:** Ensure thorough and uniform pretreatment of the material, including desizing, scouring, and bleaching. The fabric should have high and uniform absorbency before dyeing.[\[12\]](#)
- **Inadequate Dye Dissolving and Dispersion:** If the dye is not properly dissolved, it can lead to specks and uneven color.
 - **Solution:** Ensure the dye is completely dissolved in water before adding it to the dyebath. Filter the dye solution if necessary.
- **Incorrect Dyeing Parameters:**
 - **Temperature:** A rapid temperature rise can cause the dye to rush onto the fabric too quickly, leading to unlevelness.[\[2\]](#)[\[13\]](#)
 - **Solution:** Control the rate of temperature rise to allow for gradual dye exhaustion and migration.
 - **Liquor Ratio:** An inappropriate liquor ratio can affect dye distribution.[\[13\]](#)
 - **Solution:** Maintain a consistent and appropriate liquor ratio for the dyeing machine and fabric type.
 - **Salt and Alkali Dosing:** Adding salt or alkali too quickly can cause rapid, localized exhaustion and fixation, resulting in unevenness.[\[1\]](#)
 - **Solution:** Add electrolytes and alkali in portions or use a progressive dosing system to ensure gradual and uniform exhaustion and fixation.[\[14\]](#)

- **Poor Dye Migration:** Some dyes have poor migration properties, meaning they do not redistribute themselves from areas of high concentration to low concentration.
 - **Solution:** Use a suitable leveling agent to slow down the initial dye uptake and promote migration.[\[15\]](#)[\[16\]](#)

Issue 3: Shade Variation and Reproducibility

Q1: I am experiencing shade variations from batch to batch. How can I improve reproducibility?

A1: Batch-to-batch shade variation is a common problem and is often due to inconsistencies in raw materials, dyeing formulations, and process conditions.[\[11\]](#)[\[17\]](#)

Potential Causes & Solutions:

- **Raw Material Inconsistency:** Different lots of fabric can have variations in fiber type, yarn structure, or pretreatment, affecting dye uptake.[\[11\]](#)[\[12\]](#)
 - **Solution:** Standardize the raw material and pretreatment processes. Check the absorbency and whiteness of the fabric before dyeing each batch.[\[12\]](#)
- **Inconsistent Dyeing Parameters:** Minor deviations in temperature, pH, time, or liquor ratio can lead to noticeable shade differences.[\[11\]](#)
 - **Solution:** Calibrate all equipment regularly and strictly adhere to the standardized dyeing procedure for each batch.[\[17\]](#) This includes precise weighing of dyes and chemicals, and controlled dosing.
- **Water Quality:** Variations in water hardness and pH can affect dye solubility and fixation.[\[11\]](#)[\[12\]](#)
 - **Solution:** Use treated water with consistent quality. Regularly check the pH and hardness of the water.
- **Dye and Chemical Quality:** Different batches of dyes and chemicals can have slight variations in strength and purity.[\[18\]](#)

- Solution: Source high-quality dyes and chemicals from reliable suppliers. It is good practice to test new batches of dye against a standard before use in production.

Issue 4: Dye Hydrolysis

Q1: I suspect a significant portion of my dye is hydrolyzing, leading to poor color yield and high effluent color. How can I minimize this?

A1: Dye hydrolysis is a competing reaction to dye fixation, where the reactive dye reacts with water instead of the fiber.[3][4][5] This is a major cause of low fixation efficiency.[1]

Potential Causes & Solutions:

- High Temperature and pH: Hydrolysis is accelerated at higher temperatures and pH levels.[4][19]
 - Solution: Maintain the recommended temperature and pH for the specific reactive dye being used. While alkali is necessary for fixation, excessive amounts or a pH that is too high will favor hydrolysis.[1][4]
- Prolonged Time in Alkaline Solution: The longer the dye is in an alkaline solution before it can react with the fiber, the more hydrolysis will occur.[4]
 - Solution: Prepare dye and alkali solutions separately and combine them just before starting the fixation phase.[4][6] Minimize the time the dye is held in the alkaline dyebath.
- Dye Reactivity: Highly reactive dyes are also more prone to hydrolysis.[4]
 - Solution: Choose dyes with a reactivity profile that is appropriate for the dyeing method and equipment. For example, vinyl sulphone dyes are more prone to hydrolysis than triazinyl group dyes under certain conditions.[4]

FAQs

Q1: What is the role of salt in reactive dyeing?

A1: Salt (e.g., sodium chloride or sodium sulfate) is used as an electrolyte in the dyebath. Its primary function is to improve the exhaustion of the dye onto the cellulosic fiber (like cotton).[5]

[6] It does this by neutralizing the negative surface charge of the fiber in water, which would otherwise repel the anionic dye molecules. This allows more dye to move from the water phase to the fiber surface, making it available for the subsequent fixation reaction.

Q2: What is the function of alkali in reactive dyeing?

A2: Alkali (e.g., soda ash or caustic soda) is the fixing agent in reactive dyeing.[6] It raises the pH of the dyebath, which is necessary to activate the hydroxyl groups on the cellulose fiber. This activation allows the fiber to act as a nucleophile and react with the electrophilic reactive group of the dye, forming a stable covalent bond.

Q3: How can I measure the fixation efficiency of my dyeing process?

A3: Dye fixation efficiency is the percentage of the dye that has chemically bonded to the fiber out of the total amount of dye used. It can be determined by measuring the amount of unfixed dye in the dyebath and all subsequent wash liquors.[20] This is typically done spectrophotometrically by creating a calibration curve for the dye and then measuring the concentration of the dye in the collected effluent.[21] Another method involves dissolving the dyed fabric in a solvent like 70% sulfuric acid and measuring the dye concentration, though this is limited to dyes stable in the solvent.[20]

Q4: What are bi-functional reactive dyes and what are their advantages?

A4: Bi-functional reactive dyes contain two reactive groups per dye molecule. This increases the probability of the dye forming a covalent bond with the fiber. The main advantage is a higher fixation efficiency compared to mono-functional dyes.[1] This leads to better color yield, reduced dye wastage, and a less colored effluent, which is environmentally beneficial.

Data Presentation

Table 1: Typical Process Parameters for Exhaust Dyeing of Cotton with Reactive Dyes

Parameter	Range	Purpose
Liquor Ratio	1:7 - 1:20	Influences dye and chemical concentration.[21]
Electrolyte (Salt)	30 - 80 g/L	Promotes dye exhaustion.[22]
Alkali (Soda Ash)	10 - 20 g/L	Raises pH for dye fixation.[22]
Dyeing Temperature	60 - 80 °C	Affects dye diffusion, reaction rate, and hydrolysis.[2]
pH for Fixation	10.5 - 11.5	Activates cellulose for reaction with the dye.[1][21]
Dyeing Time	30 - 90 minutes	Allows for dye exhaustion and fixation.[2][21]
Soaping Temperature	90 - 95 °C	Removal of unfixed and hydrolyzed dye.[1][8]

Note: Optimal parameters can vary significantly depending on the specific type of reactive dye, depth of shade, and machinery used.

Experimental Protocols

Protocol 1: Evaluation of Colorfastness to Washing (Adapted from ISO 105-C06)

This protocol describes a method to assess the resistance of the color of textiles to washing.

1. Materials and Equipment:

- Launder-Ometer or similar apparatus for washing tests.[23]
- Stainless steel balls (6 mm diameter).[23]
- Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate).[23]

- Standard ECE 'B' phosphate-based detergent.[23]
- Distilled or deionized water.
- Color matching cabinet with a standardized light source (e.g., D65).
- Grey Scale for assessing color change (ISO 105-A02) and staining (ISO 105-A03).
- Sewing machine or needle and thread.
- Drying oven.

2. Procedure:

- Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed fabric. Place it between two pieces of 50 mm x 50 mm multifibre adjacent fabric and sew along all four sides to form a composite specimen.
- Washing Solution Preparation: Prepare the washing solution according to the specific test method (e.g., for test C06-C2S, dissolve 4 g/L of ECE detergent in distilled water).
- Washing Process:
 - Preheat the Launder-Ometer to the specified temperature (e.g., 60°C for C06-C2S).
 - Place the composite specimen in a stainless steel container. Add the specified volume of washing solution and the required number of steel balls (e.g., 25 for C06-C2S).
 - Seal the container and place it in the Launder-Ometer. Run the test for the specified duration (e.g., 30 minutes).
- Rinsing and Drying:
 - After the test, remove the specimen and rinse it twice in beakers of distilled water, followed by a rinse in tap water.[24]
 - Squeeze out excess water. Open the stitching on two sides, separate the dyed fabric and the multifibre fabric, and dry them in an oven at a temperature not exceeding 60°C.[23]

- Evaluation:
 - Condition the dried specimens in a standard atmosphere.
 - In a color matching cabinet, compare the treated dyed specimen with an original, unwashed sample. Assess the change in color using the Grey Scale for color change.
 - Assess the degree of staining on each of the six fiber strips of the multifibre fabric by comparing them with an unstained multifibre fabric using the Grey Scale for staining.[\[23\]](#)

Protocol 2: Analysis of Reactive Dye Hydrolysis by HPLC

This protocol provides a general workflow for quantifying the extent of dye hydrolysis using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

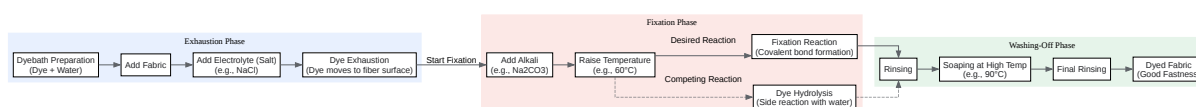
- HPLC system with a UV/Vis detector.[\[25\]](#)
- C18 reverse-phase column.[\[26\]](#)
- Mobile phase solvents (e.g., acetonitrile, water with a buffer like ammonium dihydrogen phosphate).[\[26\]](#)
- Ion-pairing agent (e.g., tetrabutylammonium bromide), if required.[\[26\]](#)[\[27\]](#)
- Syringe filters (0.45 μm).
- Volumetric flasks and pipettes.

2. Procedure:

- Sample Preparation:
 - Take an aliquot of the dyebath at a specific time during the dyeing process.
 - Immediately neutralize the sample to stop the hydrolysis reaction.

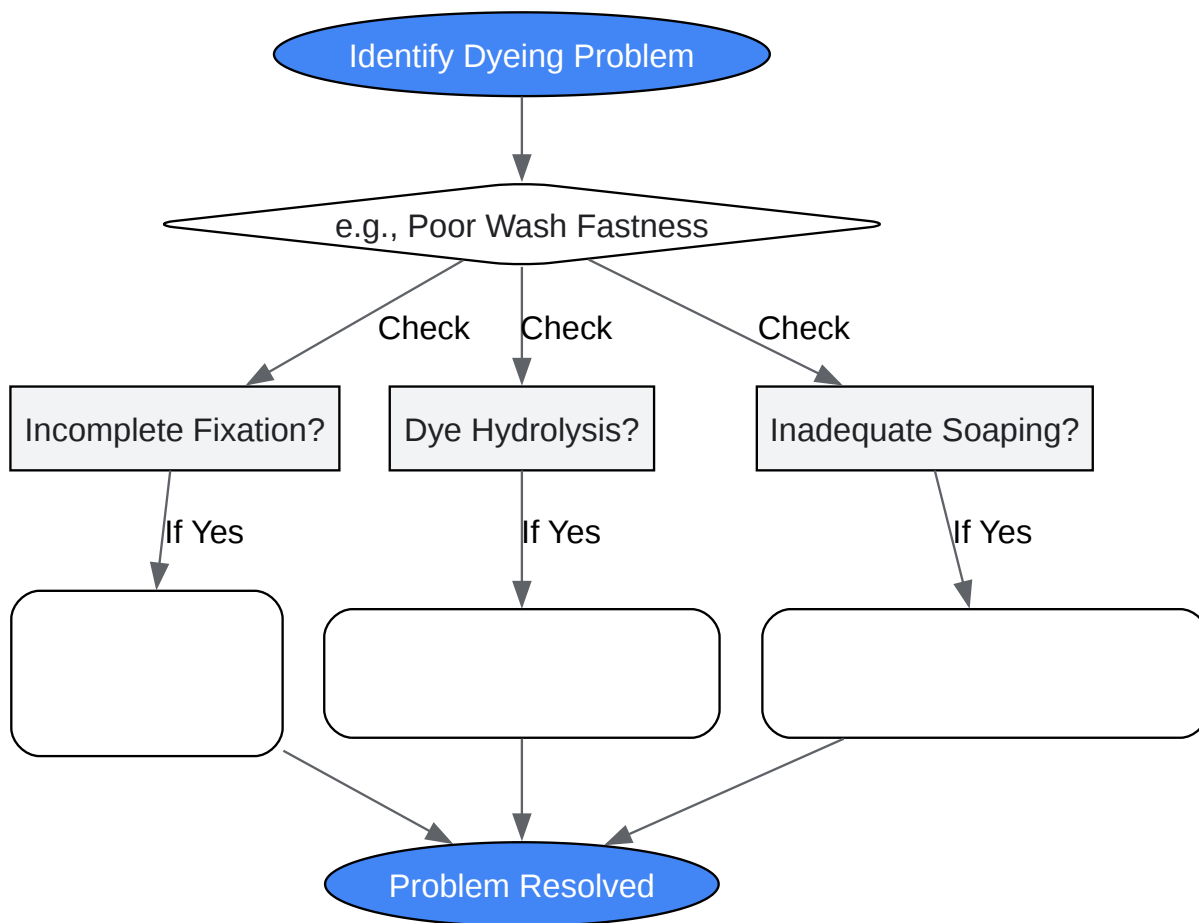
- Dilute the sample to a known volume with the mobile phase or an appropriate solvent.
- Filter the diluted sample through a 0.45 μm syringe filter before injection into the HPLC.
- HPLC Analysis:
 - Set up the HPLC method, including the mobile phase gradient, flow rate (e.g., 1 mL/min), and detector wavelength (the λ_{max} of the dye).[26]
 - Inject the prepared sample into the HPLC system.
 - The unhydrolyzed (reactive) form of the dye and the hydrolyzed form will have different retention times and will appear as separate peaks in the chromatogram.
- Quantification:
 - The relative amounts of the unhydrolyzed and hydrolyzed dye can be determined by comparing the peak areas of the respective components.[25]
 - The percentage of hydrolysis can be calculated as: $\% \text{ Hydrolysis} = [\text{Area of Hydrolyzed Dye Peak} / (\text{Area of Unhydrolyzed Dye Peak} + \text{Area of Hydrolyzed Dye Peak})] \times 100$

Visualizations



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Caption: Workflow of a typical exhaust reactive dyeing process.



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